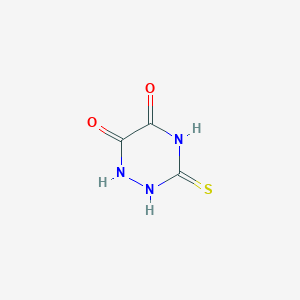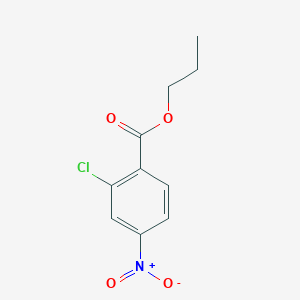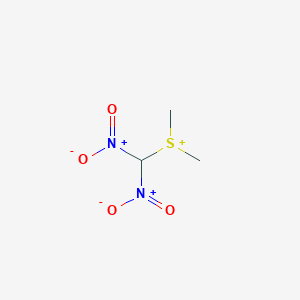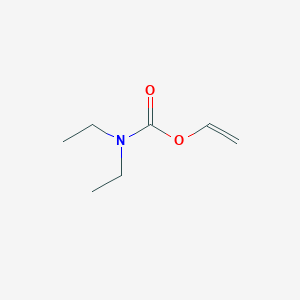
1,2,4-Triazine-5,6-dione, tetrahydro-3-thioxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazine-5,6-dione, tetrahydro-3-thioxo- is a heterocyclic compound with the molecular formula C4H5N3O2S. It is an intermediate used in the synthesis of various pharmaceuticals, including ceftriaxone . This compound is known for its unique structure, which includes a triazine ring fused with a thioxo group, making it a valuable building block in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,4-Triazine-5,6-dione, tetrahydro-3-thioxo- can be synthesized through several methods:
Ammoniation Method: This involves the reaction of urea with fatty aldehydes to form the triazine ring.
Heterocyclic Synthesis: Organic synthesis reactions are used to construct the triazine ring framework.
Industrial Production Methods
Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4-Triazine-5,6-dione, tetrahydro-3-thioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazine ring.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions include various substituted triazine derivatives, which can be further utilized in pharmaceutical synthesis.
Wissenschaftliche Forschungsanwendungen
1,2,4-Triazine-5,6-dione, tetrahydro-3-thioxo- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: It is a key intermediate in the production of antibiotics like ceftriaxone.
Industry: The compound is used in the manufacture of various fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1,2,4-Triazine-5,6-dione, tetrahydro-3-thioxo- involves its interaction with specific molecular targets. In the case of ceftriaxone synthesis, it acts as a precursor that undergoes further chemical transformations to form the active antibiotic. The pathways involved include nucleophilic substitution and ring-opening reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione: This compound is similar in structure but includes a methyl group, making it slightly different in reactivity and applications.
6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione:
Uniqueness
1,2,4-Triazine-5,6-dione, tetrahydro-3-thioxo- is unique due to its specific combination of a triazine ring and a thioxo group. This structure provides distinct reactivity patterns and makes it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals .
Eigenschaften
IUPAC Name |
3-sulfanylidene-1,2,4-triazinane-5,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O2S/c7-1-2(8)5-6-3(9)4-1/h(H,5,8)(H2,4,6,7,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAYCAPIKQLREY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)C(=O)NNC(=S)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368037 |
Source


|
| Record name | 1,2,4-Triazine-5,6-dione, tetrahydro-3-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59166-43-7 |
Source


|
| Record name | 1,2,4-Triazine-5,6-dione, tetrahydro-3-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



methylidene}-1-methylimidazolidine](/img/structure/B14603680.png)


![N-[(2-Chlorophenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14603704.png)







